1-Chloro-3-methylcyclopentane
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Overview
Description
1-Chloro-3-methylcyclopentane is an organic compound with the molecular formula C6H11Cl It is a chlorinated derivative of methylcyclopentane, where a chlorine atom is attached to the first carbon of the cyclopentane ring, and a methyl group is attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methylcyclopentane can be synthesized through several methods. One common approach involves the chlorination of 3-methylcyclopentane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and it is often carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
1-Chloro-3-methylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions:
Nucleophilic Substitution: When treated with a nucleophile such as sodium hydroxide, this compound can undergo nucleophilic substitution to form 3-methylcyclopentanol.
Elimination Reactions: In the presence of a strong base like potassium tert-butoxide, the compound can undergo elimination to form 3-methylcyclopentene.
Oxidation and Reduction Reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding cyclopentanone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to yield 3-methylcyclopentane.
Scientific Research Applications
1-Chloro-3-methylcyclopentane has several applications in scientific research:
Chemistry:
- It is used as an intermediate in the synthesis of more complex organic molecules.
- It serves as a model compound for studying the reactivity of chlorinated cycloalkanes.
Biology and Medicine:
- The compound is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry:
- It is utilized in the production of agrochemicals and other specialty chemicals.
- The compound is also used in the formulation of certain types of lubricants and solvents.
Mechanism of Action
The mechanism of action of 1-chloro-3-methylcyclopentane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The chlorine atom, being an electron-withdrawing group, stabilizes the carbocation intermediate, facilitating the reaction. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
Comparison with Similar Compounds
1-Chloro-3-methylcyclopentane can be compared with other chlorinated cycloalkanes such as:
1-Chlorocyclopentane: Lacks the methyl group, making it less sterically hindered and more reactive in certain substitution reactions.
1-Chloro-2-methylcyclopentane: The position of the methyl group affects the compound’s reactivity and the stability of intermediates formed during reactions.
1-Chloro-3-methylcyclohexane: The larger ring size of cyclohexane compared to cyclopentane influences the compound’s conformational stability and reactivity.
Properties
IUPAC Name |
1-chloro-3-methylcyclopentane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTDXLYILUJOTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90707374 |
Source
|
Record name | 1-Chloro-3-methylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90707374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142857-44-1 |
Source
|
Record name | 1-Chloro-3-methylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90707374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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